molecular formula C14H8BrN3 B187515 9-ブロモ-6H-インドロ[2,3-b]キノキサリン CAS No. 57743-36-9

9-ブロモ-6H-インドロ[2,3-b]キノキサリン

カタログ番号: B187515
CAS番号: 57743-36-9
分子量: 298.14 g/mol
InChIキー: QOKOGWODOOMQTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Bromo-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that combines the structural features of indoles and quinoxalines. This compound is known for its planar structure, which facilitates its interaction with biological molecules, particularly DNA. It has garnered significant attention due to its potential pharmacological activities, including anticancer, antiviral, and cytotoxic properties .

科学的研究の応用

9-Bromo-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

生化学分析

Biochemical Properties

9-Bromo-6H-indolo[2,3-b]quinoxaline plays a crucial role in biochemical reactions, primarily through its interactions with DNA and proteins. The compound exhibits strong DNA intercalation properties, which allows it to insert itself between the base pairs of the DNA helix. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription . Additionally, 9-Bromo-6H-indolo[2,3-b]quinoxaline interacts with various proteins, including topoisomerase II, although it shows poor inhibitory activity on this enzyme . The compound also modulates the activity of ATP-binding cassette transporters, contributing to its multidrug resistance modulating activity .

Cellular Effects

The effects of 9-Bromo-6H-indolo[2,3-b]quinoxaline on cellular processes are profound. The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. By intercalating into DNA, 9-Bromo-6H-indolo[2,3-b]quinoxaline disrupts the processes vital for DNA replication, leading to cytotoxic effects on cancer cells . This disruption also affects gene expression, resulting in the modulation of various cellular pathways. Furthermore, the compound’s interaction with ATP-binding cassette transporters impacts cellular metabolism by altering the efflux of drugs and other substrates .

Molecular Mechanism

At the molecular level, 9-Bromo-6H-indolo[2,3-b]quinoxaline exerts its effects primarily through DNA intercalation. This interaction involves the insertion of the compound between the base pairs of the DNA helix, leading to the stabilization of the DNA structure and inhibition of DNA replication and transcription . The compound’s planar fused ring structure facilitates this intercalation, allowing it to form stable complexes with DNA. Additionally, 9-Bromo-6H-indolo[2,3-b]quinoxaline interacts with proteins such as topoisomerase II, although its inhibitory activity on this enzyme is limited . The compound also modulates the activity of ATP-binding cassette transporters, contributing to its multidrug resistance modulating activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Bromo-6H-indolo[2,3-b]quinoxaline change over time. The compound exhibits remarkable stability, with high thermal stability and resistance to degradation . Long-term studies have shown that 9-Bromo-6H-indolo[2,3-b]quinoxaline maintains its cytotoxic effects on cancer cells over extended periods, indicating its potential for sustained therapeutic applications . The stability and degradation of the compound can vary depending on the specific experimental conditions and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of 9-Bromo-6H-indolo[2,3-b]quinoxaline vary with different dosages in animal models. At lower doses, the compound exhibits cytotoxic effects on cancer cells, leading to the inhibition of tumor growth . At higher doses, 9-Bromo-6H-indolo[2,3-b]quinoxaline can cause toxic effects, including damage to normal cells and tissues . The threshold for these toxic effects varies depending on the specific animal model and the route of administration . It is essential to carefully optimize the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

9-Bromo-6H-indolo[2,3-b]quinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. The compound’s interaction with ATP-binding cassette transporters affects its efflux and distribution within cells . Additionally, 9-Bromo-6H-indolo[2,3-b]quinoxaline can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways can impact the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications .

Transport and Distribution

Within cells and tissues, 9-Bromo-6H-indolo[2,3-b]quinoxaline is transported and distributed through interactions with various transporters and binding proteins. The compound’s interaction with ATP-binding cassette transporters influences its efflux and accumulation within cells . Additionally, 9-Bromo-6H-indolo[2,3-b]quinoxaline can bind to specific proteins that facilitate its transport to different cellular compartments . These interactions play a crucial role in determining the compound’s localization and activity within cells .

Subcellular Localization

The subcellular localization of 9-Bromo-6H-indolo[2,3-b]quinoxaline is primarily determined by its interactions with DNA and proteins. The compound’s ability to intercalate into DNA directs it to the nucleus, where it exerts its cytotoxic effects . Additionally, 9-Bromo-6H-indolo[2,3-b]quinoxaline can interact with specific proteins that target it to other subcellular compartments, such as the mitochondria or endoplasmic reticulum . These interactions influence the compound’s activity and function within different cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine. One common method includes the use of glacial acetic acid under microwave irradiation, which significantly reduces reaction time . Another approach involves the reaction of 9-bromo-6H-indolo[2,3-b]quinoxaline with secondary amines in dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that utilize readily available starting materials and efficient catalysts. Transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are commonly employed to achieve high yields and purity .

化学反応の分析

Types of Reactions: 9-Bromo-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: It can react with different nucleophiles to form substituted derivatives.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its biological activity.

    Cycloaddition Reactions: These are used to form more complex fused ring systems.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various N-substituted derivatives and sulfonyl chloride derivatives .

類似化合物との比較

Uniqueness: 9-Bromo-6H-indolo[2,3-b]quinoxaline stands out due to its bromine substitution, which can significantly alter its electronic properties and enhance its interaction with biological targets. This makes it a versatile compound for various pharmacological applications .

生物活性

Overview

9-Bromo-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that exhibits significant biological activity, particularly through its interactions with DNA and proteins. This compound has garnered attention for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. The unique structural features of 9-bromo-6H-indolo[2,3-b]quinoxaline facilitate its intercalation into DNA, leading to various biochemical effects.

DNA Intercalation

The primary mechanism by which 9-bromo-6H-indolo[2,3-b]quinoxaline exerts its biological effects is through DNA intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, disrupting normal replication and transcription processes. The intercalation stabilizes the DNA structure while inhibiting essential cellular functions, leading to cytotoxic effects on cancer cells .

Cellular Effects

The compound's interaction with DNA influences several cellular processes:

  • Inhibition of DNA Replication : By disrupting the normal functioning of DNA, it prevents cell division in rapidly proliferating cancer cells.
  • Alteration of Gene Expression : The compound can modify gene expression profiles by affecting transcription factors and regulatory pathways.
  • Cytotoxicity : 9-Bromo-6H-indolo[2,3-b]quinoxaline has shown significant cytotoxic effects against various human cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Activity

Research has demonstrated that 9-bromo-6H-indolo[2,3-b]quinoxaline exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of multiple cancer cell lines. For example:

  • IC50 Values : In studies involving human leukemia cell lines such as K-562, 9-bromo derivatives exhibited IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
K-56223
Molt 4/C838
CEM38

Antimicrobial Activity

In addition to its anticancer properties, 9-bromo-6H-indolo[2,3-b]quinoxaline has been evaluated for antimicrobial activity against various bacterial strains (both Gram-positive and Gram-negative) and fungal strains. Some derivatives have shown significant antibacterial and antifungal activities, indicating a broad spectrum of pharmacological potential .

The molecular interactions of 9-bromo-6H-indolo[2,3-b]quinoxaline primarily involve:

  • Intercalation into DNA : This leads to structural stabilization of the DNA complex and subsequent inhibition of replication and transcription.
  • Influence on Cellular Signaling : The compound may also affect various signaling pathways within cells that regulate apoptosis and cell survival mechanisms .

Case Studies and Research Findings

Numerous studies have documented the efficacy of 9-bromo-6H-indolo[2,3-b]quinoxaline derivatives in preclinical models:

  • Synthesis and Evaluation : A study synthesized several derivatives of indolo[2,3-b]quinoxaline and evaluated their anticancer activities against a panel of human tumor cell lines. Some derivatives displayed superior activity compared to conventional drugs like melphalan .
  • Dual Activity : Research highlighted that certain derivatives not only exhibited anticancer properties but also demonstrated significant antimicrobial activity against both bacterial and fungal pathogens. This dual action enhances their therapeutic potential in treating infections in cancer patients .

特性

IUPAC Name

9-bromo-6H-indolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3/c15-8-5-6-10-9(7-8)13-14(17-10)18-12-4-2-1-3-11(12)16-13/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKOGWODOOMQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)NC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418261
Record name 9-Bromo-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57743-36-9
Record name NSC78689
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Bromo-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Bromo-6H-indolo[2,3-b]quinoxaline
Reactant of Route 2
Reactant of Route 2
9-Bromo-6H-indolo[2,3-b]quinoxaline
Reactant of Route 3
9-Bromo-6H-indolo[2,3-b]quinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。